molecular formula C11H16N2O B11906310 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No.: B11906310
M. Wt: 192.26 g/mol
InChI Key: XEYBYAJTSIERMY-UHFFFAOYSA-N
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Description

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is an organic compound with the molecular formula C11H18N2O It is a heterocyclic amine that contains both a pyridine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can be synthesized through a reductive amination reaction. The starting materials for this synthesis are tetrahydro-4H-pyran-4-one and methylamine. The reaction involves the reduction of the imine intermediate formed between these two compounds. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: A related compound with a similar tetrahydropyran ring but lacks the pyridine ring.

    2-Methyltetrahydropyran: Another similar compound with a methyl group on the tetrahydropyran ring instead of the pyridine ring.

Uniqueness

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-methyl-N-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H16N2O/c1-13(10-5-8-14-9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3

InChI Key

XEYBYAJTSIERMY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=CC=CC=N2

Origin of Product

United States

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